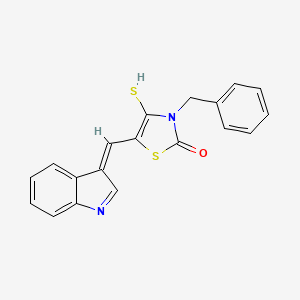
(Z)-5-((1H-indol-3-yl)methylene)-3-benzyl-4-thioxothiazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole derivatives, such as the one you mentioned, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties .
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions. For example, Rh(III)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols was realized through a hydrazine-directed C–H functionalization pathway .Scientific Research Applications
Microwave-assisted Synthesis and Potential as GSK-3 Inhibitors
Research by Kamila and Biehl (2012) involved the microwave-assisted synthesis of bis(2-thioxothiazolidin-4-one) derivatives, including compounds similar to the one , as potential inhibitors of Glycogen Synthase Kinase-3 (GSK-3) (S. Kamila & E. Biehl, 2012).
Anticancer Agents
Penthala et al. (2011) synthesized and evaluated novel N-benzyl aplysinopsin analogs, related to the compound of interest, for their in vitro cytotoxicity against a panel of 60 human tumor cell lines. Some derivatives exhibited potent growth inhibition, particularly against melanoma and ovarian cancer cells, indicating their potential as anticancer agents (N. R. Penthala, T. R. Yerramreddy, & P. Crooks, 2011).
Supramolecular Structures
Delgado et al. (2005) studied the supramolecular structures of four (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones, providing insights into their hydrogen-bonded dimers, chains of rings, and sheets. These structural analyses contribute to understanding the compound's potential applications in designing molecules with specific physical and chemical properties (P. Delgado et al., 2005).
Xanthine Oxidase Inhibitory Properties
A study by Smelcerovic et al. (2015) on 2-amino-5-alkylidene-thiazol-4-ones, closely related to the compound of interest, assessed their inhibitory activity against xanthine oxidase and their anti-inflammatory response, highlighting potential therapeutic applications (Z. Smelcerovic et al., 2015).
Crystal Structure and Computational Studies
Khelloul et al. (2016) characterized a thiazolidin-4-one derivative, including (Z)-5-(4-chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one, through X-ray single crystal diffraction and theoretical investigations, contributing to the structural understanding of such compounds (N. Khelloul et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-benzyl-5-[(Z)-indol-3-ylidenemethyl]-4-sulfanyl-1,3-thiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS2/c22-19-21(12-13-6-2-1-3-7-13)18(23)17(24-19)10-14-11-20-16-9-5-4-8-15(14)16/h1-11,23H,12H2/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMOXJFYQRAUNV-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(SC2=O)C=C3C=NC4=CC=CC=C43)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=C(SC2=O)/C=C/3\C=NC4=CC=CC=C43)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-Methylsulfonylpiperidin-4-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2993845.png)
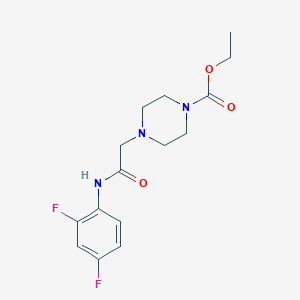
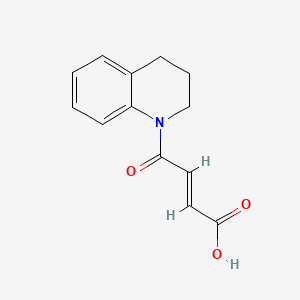
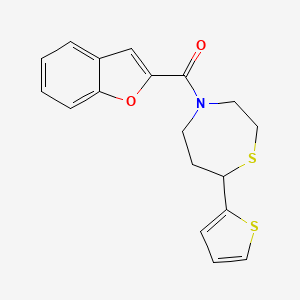

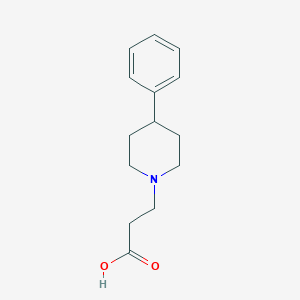


![2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide](/img/structure/B2993860.png)

![2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(2,4-dihydroxyphenyl)ethanone](/img/structure/B2993862.png)

![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione](/img/structure/B2993865.png)
![3-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2993866.png)